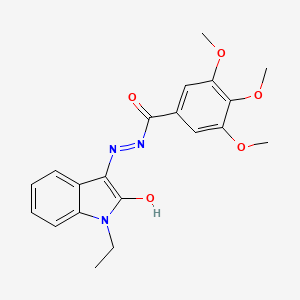![molecular formula C21H35N3O3S B6010520 1-(4-Ethylpiperazin-1-yl)-3-[2-methoxy-4-(thiomorpholin-4-ylmethyl)phenoxy]propan-2-ol](/img/structure/B6010520.png)
1-(4-Ethylpiperazin-1-yl)-3-[2-methoxy-4-(thiomorpholin-4-ylmethyl)phenoxy]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Ethylpiperazin-1-yl)-3-[2-methoxy-4-(thiomorpholin-4-ylmethyl)phenoxy]propan-2-ol is a complex organic compound with a unique structure that includes a piperazine ring, a thiomorpholine ring, and a methoxyphenyl group
Preparation Methods
The synthesis of 1-(4-Ethylpiperazin-1-yl)-3-[2-methoxy-4-(thiomorpholin-4-ylmethyl)phenoxy]propan-2-ol typically involves multiple steps, including the formation of the piperazine and thiomorpholine rings, followed by their functionalization and coupling with the methoxyphenyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
1-(4-Ethylpiperazin-1-yl)-3-[2-methoxy-4-(thiomorpholin-4-ylmethyl)phenoxy]propan-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the piperazine, thiomorpholine, or methoxyphenyl groups.
Scientific Research Applications
1-(4-Ethylpiperazin-1-yl)-3-[2-methoxy-4-(thiomorpholin-4-ylmethyl)phenoxy]propan-2-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition, receptor binding, and other biochemical processes.
Industry: Used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(4-Ethylpiperazin-1-yl)-3-[2-methoxy-4-(thiomorpholin-4-ylmethyl)phenoxy]propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and other cellular processes.
Comparison with Similar Compounds
1-(4-Ethylpiperazin-1-yl)-3-[2-methoxy-4-(thiomorpholin-4-ylmethyl)phenoxy]propan-2-ol can be compared with other similar compounds, such as:
1-(4-Methylpiperazin-1-yl)-2-(4-methoxyphenyl)ethanone: This compound shares a similar piperazine and methoxyphenyl structure but lacks the thiomorpholine ring.
2-(4-Methylpiperazin-1-yl)ethan-1-amine: Another related compound with a piperazine ring but different functional groups. The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in the other compounds.
Properties
IUPAC Name |
1-(4-ethylpiperazin-1-yl)-3-[2-methoxy-4-(thiomorpholin-4-ylmethyl)phenoxy]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35N3O3S/c1-3-22-6-8-23(9-7-22)16-19(25)17-27-20-5-4-18(14-21(20)26-2)15-24-10-12-28-13-11-24/h4-5,14,19,25H,3,6-13,15-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXPUGFMBTSKONA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(COC2=C(C=C(C=C2)CN3CCSCC3)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(cyclohexylcarbonyl)-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6010444.png)
![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-4-methoxybenzamide](/img/structure/B6010445.png)
![3-{4-[(anilinocarbonyl)amino]phenyl}-N,N-dimethylpropanamide](/img/structure/B6010452.png)
![3-(4-chlorophenyl)-7-isopropyl-2-(methoxymethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6010456.png)
![3-bromo-N-[(2,4-dimethoxyphenyl)carbamothioyl]-4-ethoxybenzamide](/img/structure/B6010473.png)
![4-[1-[[5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl]piperidin-4-yl]pyridine](/img/structure/B6010478.png)
![4'-METHYL-2-[(2-METHYLPHENYL)AMINO]-2'-(PYRROLIDIN-1-YL)-1,6-DIHYDRO-[4,5'-BIPYRIMIDIN]-6-ONE](/img/structure/B6010486.png)
![8-({3-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}methyl)quinoline](/img/structure/B6010489.png)


![2-[4-(2,1,3-benzoxadiazol-5-ylmethyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6010500.png)
![N-{[2-(2,3-difluoro-4-methylphenoxy)-3-pyridinyl]methyl}-2-pyrimidinamine](/img/structure/B6010513.png)
![4-bromo-2-[(E)-[[4-(4-methylphenyl)-6-phenylpyrimidin-2-yl]hydrazinylidene]methyl]phenol](/img/structure/B6010519.png)
![{3-(2,4-difluorobenzyl)-1-[(1-methyl-1H-indol-3-yl)carbonyl]-3-piperidinyl}methanol](/img/structure/B6010545.png)
